molecular formula C11H12BrNO B8288310 3-Bromo-6-methoxy-2-(3-methyl-1-butynyl)pyridine CAS No. 909720-22-5

3-Bromo-6-methoxy-2-(3-methyl-1-butynyl)pyridine

Cat. No. B8288310
M. Wt: 254.12 g/mol
InChI Key: VXUODYOVOQUQBT-UHFFFAOYSA-N
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Patent
US07763617B2

Procedure details

In a nitrogen atmosphere, tetrakis-triphenylphosphine palladium (5.15 g), copper iodide (5.95 g), diisopropylamine (15 mL) and 3-methyl-2-butyne (38.1 g) were added to the compound of Example 260 (131 g) in THF (150 mL). The mixture was placed in a sealed vessel and stirred at 70° C. for 21 hours. The resulting salt was removed by filtration and the filtrate was mixed with silica gel for condensation. The silica gel was directly eluted (ether:petroleumether=5:95) and the collected eluate was distilled (93° C., 0.1 mmHg) to afford the title compound as a pale yellow oil (121 g).
[Compound]
Name
tetrakis-triphenylphosphine palladium
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
3-methyl-2-butyne
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.Br[C:9]1[C:14]([Br:15])=[CH:13][CH:12]=[C:11]([O:16][CH3:17])[N:10]=1.[CH2:18]1COC[CH2:19]1>[Cu](I)I>[Br:15][C:14]1[C:9]([C:18]#[C:19][CH:5]([CH3:6])[CH3:7])=[N:10][C:11]([O:16][CH3:17])=[CH:12][CH:13]=1

Inputs

Step One
Name
tetrakis-triphenylphosphine palladium
Quantity
5.15 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
3-methyl-2-butyne
Quantity
38.1 g
Type
reactant
Smiles
Name
Quantity
131 g
Type
reactant
Smiles
BrC1=NC(=CC=C1Br)OC
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
5.95 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was placed in a sealed vessel
CUSTOM
Type
CUSTOM
Details
The resulting salt was removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate was mixed with silica gel for condensation
WASH
Type
WASH
Details
The silica gel was directly eluted (ether:petroleumether=5:95)
DISTILLATION
Type
DISTILLATION
Details
the collected eluate was distilled (93° C., 0.1 mmHg)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)OC)C#CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 121 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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